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Compound of Interest

Compound Name: JNJ-39220675

Cat. No.: B1673017

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols
for INJ-39220675, also known as mavoglurant (AFQ056). Mavoglurant is a selective, non-
competitive, and orally active antagonist of the metabotropic glutamate receptor 5 (mGIuR5). It
has been investigated for its therapeutic potential in various neurological and psychiatric
disorders. This document outlines key in vivo models and methodologies to assess the efficacy,
pharmacokinetics, and pharmacodynamics of mavoglurant.

It is important to note that the designation JNJ-39220675 has also been associated with a
histamine H3 receptor antagonist in some literature. This document focuses exclusively on
JNJ-39220675 as the mGIuR5 antagonist, mavoglurant.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies with

mavoglurant.

Table 1: In Vivo Efficacy of Mavoglurant in a Fragile X Syndrome Mouse Model
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Animal Model

Treatment

Dose (mg/kg)

Route

Key Findings

Fmrl Knockout

Mice

Chronic

Mavoglurant

Not specified (in
food)

p.o.

Restored
sociability
behavior to wild-
type levels in a
three-chambered
task.[1]

Fmrl Knockout

Mice

Mavoglurant

Not specified

Not specified

Attenuated wild
running and
audiogenic-
induced

seizures.

Table 2: In Vivo Efficacy of Mavoglurant in a Model of L-DOPA-Induced Dyskinesia

Animal Model

Treatment

Dose (mg/kg)

Route

Key Findings

6-OHDA-

Lesioned Rats

Mavoglurant with
L-DOPA

Not specified

Not specified

Preclinical
studies suggest
efficacy in
reducing L-
DOPA-induced

dyskinesia.

Table 3: In Vivo Efficacy of Mavoglurant in a Model of Cocaine Self-Administration
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. Treatment -

Animal Model . Dose (mg/kg) Route Key Findings

Paradigm
Dose-
dependently

Sprague-Dawley  Long Access ) reduced

1, 3,10 I.p. or p.o. ]

Rats (6h/day) intravenous
cocaine self-
administration.
No effect on
cocaine self-

Sprague-Dawley  Short Access ) o )

1,3,10 I.p. or p.o. administration;

Rats (1h/day)
decreased
locomotion.

Table 4: In Vivo Pharmacokinetic Parameters of Mavoglurant in Rodents
Cmax
Oral
. Dose (pmolig ) )
Species Route Tmax (h) t1/2 (h) Bioavaila
(mglkg) or .
bility (%)
pmol/mL)
Plasma:
Mice 9.4 p.o. <0.25 950; Brain: 2.9 32
3500
Plasma:
Mice 3.1 V. <0.08 3330; 0.69 N/A
Brain: 8400

Experimental Protocols
Evaluation of Mavoglurant in a Fragile X Syndrome
Mouse Model

Objective: To assess the efficacy of mavoglurant in reversing the behavioral deficits observed

in Fmrl knockout (KO) mice, a model of Fragile X syndrome.
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Animal Model: Male Fmrl KO mice and wild-type (WT) littermates on a C57BL/6 background.
Protocol: Three-Chambered Social Interaction Test

o Apparatus: A three-chambered rectangular box made of clear polycarbonate. The two side
chambers can contain a novel object or a stranger mouse enclosed in a wire cage.

o Habituation: Place the test mouse in the center chamber and allow it to explore all three
chambers for 10 minutes.

e Sociability Phase: Place an unfamiliar mouse (Stranger 1) in the wire cage in one of the side
chambers and an empty wire cage in the other. Place the test mouse back in the center
chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and
the time spent sniffing each wire cage.

» Social Novelty Phase: Introduce a new unfamiliar mouse (Stranger 2) into the previously
empty wire cage. The test mouse is then allowed to explore for another 10 minutes. Record
the time spent exploring each of the now-familiar and novel mice.

e Mavoglurant Administration: For chronic studies, mavoglurant can be incorporated into the
food pellets. For acute studies, administer mavoglurant via oral gavage or intraperitoneal
injection at the desired dose and time before testing.[1]

o Data Analysis: Analyze the time spent in each chamber and sniffing each cage. Fmrl KO
mice typically show altered sociability, which may be restored by effective treatments.[1]

Protocol: Audiogenic Seizure Susceptibility
o Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source.

e Procedure: Place a single mouse in the chamber and allow a 1-minute habituation period.
Present a high-intensity acoustic stimulus (e.g., 120 dB) for a defined period (e.g., 60
seconds).

e Scoring: Observe and score the seizure response, which can range from wild running to
tonic-clonic seizures.
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e Mavoglurant Administration: Administer mavoglurant at the desired dose and route at a
specified time before the seizure induction.

» Data Analysis: Compare the incidence and severity of seizures between vehicle- and
mavoglurant-treated groups.

Evaluation of Mavoglurant in a Rat Model of L-DOPA-
Induced Dyskinesia (LID)

Objective: To determine the efficacy of mavoglurant in reducing abnormal involuntary
movements (AIMs) induced by chronic L-DOPA treatment in a rat model of Parkinson's
disease.

Protocol: 6-Hydroxydopamine (6-OHDA) Lesioning and L-DOPA Treatment
¢ Animal Model: Adult male Sprague-Dawley or Wistar rats.
e 6-OHDA Lesioning:

o Anesthetize the rat and place it in a stereotaxic frame.

o Inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of the
nigrostriatal dopamine pathway. The coordinates relative to bregma are typically:
Anteroposterior (AP): -2.8 mm, Mediolateral (ML): -2.0 mm, Dorsoventral (DV): -9.0 mm.

o Allow the animals to recover for at least 2-3 weeks.
* Induction of Dyskinesia:

o Administer L-DOPA (e.g., 5-6 mg/kg, s.c. or i.p.) in combination with a peripheral
decarboxylase inhibitor like benserazide (e.g., 12.5-15 mg/kg) daily for approximately 3
weeks to induce stable AIMs.

e Mavoglurant Treatment: Co-administer mavoglurant with L-DOPA at the desired doses and
route.

e Assessment of Abnormal Involuntary Movements (AIMs):
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o Following L-DOPA administration, place the rats in individual transparent cages for
observation.

o Score the severity of axial, limb, and orolingual AIMs at regular intervals (e.g., every 20
minutes for 3-4 hours). Each subtype of AIM is typically scored on a scale from 0 (absent)
to 4 (continuous).

o Data Analysis: Calculate the total AIMs score for each rat and compare the scores between
the mavoglurant- and vehicle-treated groups.

Pharmacokinetic Analysis of Mavoglurant

Objective: To determine the pharmacokinetic profile of mavoglurant in rodents.
Protocol:
e Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

o Drug Administration: Administer mavoglurant at a defined dose via the desired route (e.g.,
oral gavage for bioavailability studies, intravenous injection for clearance).

e Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple
time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood
into tubes containing an anticoagulant (e.g., K2ZEDTA).

o Plasma Preparation: Centrifuge the blood samples to separate the plasma.
o Sample Analysis (LC-MS/MS):

o Develop and validate a sensitive and selective liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method for the quantification of mavoglurant in plasma.[2][3]

o Chromatographic Separation: Use a C18 column with a mobile phase consisting of an
organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier
(e.g., formic acid or acetic acid).[2][3]

o Mass Spectrometry: Operate the mass spectrometer in positive ion mode using
electrospray ionization (ESI) and monitor the specific precursor-to-product ion transitions
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for mavoglurant and an internal standard in multiple reaction monitoring (MRM) mode.[2]

[3]

o Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life
(t1/2), and oral bioavailability using appropriate software.

Visualizations

Plasma Membrane
Extracellular Space

Activates Activates _ [NREIRIFENCE  Cleaves

Binds (PLC)
m
j.PZ/

Inhibits Intracellular Space

(NAM)
Mavoglurant R .
(INJ-39220675) 'ﬂ%%’;em ctivates Protein Kinase C.

Binds to

IP3 Receptor
{ 3 ) S —
R

uuuuuuuuu

Click to download full resolution via product page

Caption: Mavoglurant (JNJ-39220675) acts as a negative allosteric modulator (NAM) of the
MGIuURS5 receptor, inhibiting downstream signaling cascades.
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Caption: Workflow for evaluating mavoglurant in the 6-OHDA rat model of L-DOPA-induced
dyskinesia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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